molecular formula C8H9Cl2NO B1205566 alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol CAS No. 3567-82-6

alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol

Cat. No.: B1205566
CAS No.: 3567-82-6
M. Wt: 206.07 g/mol
InChI Key: KAFHLYIMFOUYGL-UHFFFAOYSA-N
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Description

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol is an organic compound characterized by the presence of an aminomethyl group attached to a benzyl alcohol moiety, which is further substituted with two chlorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol typically involves the following steps:

    Halogenation: The starting material, benzyl alcohol, undergoes halogenation to introduce chlorine atoms at the 3 and 4 positions. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.

    Aminomethylation: The halogenated benzyl alcohol is then subjected to aminomethylation

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of 3,4-dichlorobenzaldehyde or 3,4-dichlorobenzoic acid.

    Reduction: Formation of various reduced derivatives, depending on the specific reaction conditions.

    Substitution: Formation of substituted benzyl alcohol derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The chlorine atoms may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • Alpha-(Aminomethyl)-3,4-dichlorobenzyl chloride
  • Alpha-(Aminomethyl)-3,4-dichlorobenzyl acetate
  • Alpha-(Aminomethyl)-3,4-dichlorobenzyl ether

Comparison: Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol is unique due to the presence of both an aminomethyl group and a benzyl alcohol moiety, which allows for diverse chemical reactivity and potential applications. Compared to its analogs, such as alpha-(Aminomethyl)-3,4-dichlorobenzyl chloride, the alcohol derivative is more versatile in terms of undergoing oxidation and reduction reactions. The presence of the hydroxyl group also enhances its solubility in polar solvents, making it more suitable for certain biological and industrial applications.

Properties

IUPAC Name

2-amino-1-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFHLYIMFOUYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3672-26-2 (hydrochloride)
Record name 3,4-Dichlorophenylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90957054
Record name 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
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Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3567-82-6
Record name α-(Aminomethyl)-3,4-dichlorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3567-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorophenylethanolamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(aminomethyl)-3,4-dichlorobenzyl alcohol
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Synthesis routes and methods

Procedure details

To a mixture of 3,4-dichlorobenzaldehyde (3.50 g, 20.2 mmol) and ZnI2 (19 mg, 0.06 mmol) at 0° C. was added TMSCN (2.2 g, 2.2 mmol). The reaction mixture was stirred at 0° C. for 10 min and then warmed to rt and stirred for an additional 1 h. The mixture was concentrated to afford an orange-brown colored oil. The oil was dissolved in THF (20 mL) and BH3.THF (1 M in THF; 25 mL, 25 mmol) was added at 0° C. The reaction mixture was warmed to rt and stirred overnight. The mixture was cooled to 0° C. and MeOH (6 mL) was added with continued stirring for 2 h. After being warmed to rt, the mixture was concentrated. The residue was dissolved in MeOH (10 mL) and HCl (2 M in Et2O; 25 mL) was added at 0° C. After 30 min, Et2O (100 mL) was added and the resulting white solid was filtered and washed with Et2O (2×50 mL) to give a white solid (3.5 g, 72%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
19 mg
Type
catalyst
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Yield
72%

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